N1-(3,4-dimethoxyphenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
CAS No.: 877632-91-2
Cat. No.: VC7516888
Molecular Formula: C28H33FN4O5
Molecular Weight: 524.593
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877632-91-2 |
|---|---|
| Molecular Formula | C28H33FN4O5 |
| Molecular Weight | 524.593 |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide |
| Standard InChI | InChI=1S/C28H33FN4O5/c1-36-25-10-9-20(18-26(25)37-2)11-12-30-27(34)28(35)31-19-23(24-8-5-17-38-24)33-15-13-32(14-16-33)22-7-4-3-6-21(22)29/h3-10,17-18,23H,11-16,19H2,1-2H3,(H,30,34)(H,31,35) |
| Standard InChI Key | FHQZNFQNEDHMCH-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F)OC |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Components
The compound’s architecture integrates four distinct pharmacophoric elements:
-
3,4-Dimethoxyphenethyl group: A phenethyl backbone with methoxy substitutions at positions 3 and 4, conferring lipophilicity and potential serotonin receptor affinity.
-
2-Fluorophenyl-piperazine: A piperazine ring substituted with a 2-fluorophenyl group, a motif commonly associated with dopamine and serotonin receptor modulation .
-
Furan-2-yl ethyl group: A furan ring linked via an ethyl chain, introducing heterocyclic reactivity and potential metabolic stability.
-
Oxalamide bridge: A central oxalamide (-NC(O)C(O)N-) linker that stabilizes the conformation and facilitates hydrogen bonding .
This combination creates a stereoelectronic profile amenable to interactions with neurological and oncological targets, as evidenced by analogous compounds .
Table 1: Molecular Properties of N1-(3,4-Dimethoxyphenethyl)-N2-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
| Property | Value |
|---|---|
| CAS Number | 877632-91-2 |
| Molecular Formula | C₂₈H₃₃FN₄O₅ |
| Molecular Weight | 524.593 g/mol |
| IUPAC Name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide |
| SMILES | COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F)OC |
| InChIKey | FHQZNFQNEDHMCH-UHFFFAOYSA-N |
Synthesis and Manufacturing Processes
Multi-Step Synthetic Pathway
The synthesis involves sequential condensation and functionalization reactions:
-
Piperazine-Fluorophenyl Intermediate: 2-Fluorophenylpiperazine is prepared via nucleophilic aromatic substitution, reacting 1-fluorobenzene with piperazine under catalytic conditions.
-
Furan-Ethyl Amine Synthesis: 2-Furanethanol undergoes bromination to form 2-(bromoethyl)furan, which is then aminated with the piperazine-fluorophenyl intermediate.
-
Oxalamide Coupling: The dimethoxyphenethylamine is reacted with oxalyl chloride to generate an oxalamide intermediate, which is subsequently coupled with the furan-piperazine-ethylamine derivative.
Critical optimizations include:
-
Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency at 60–80°C.
-
Catalysis: Triethylamine or DMAP accelerates amide bond formation.
-
Purification: Chromatography (HPLC) and recrystallization achieve >95% purity.
Table 2: Key Reaction Parameters
| Step | Conditions | Yield (%) |
|---|---|---|
| Piperazine Formation | DMF, 80°C, 12h | 78 |
| Furan-Ethyl Amination | THF, RT, 24h | 65 |
| Oxalamide Coupling | DCM, EDC/HOBt, 0°C→RT | 82 |
Physicochemical Properties
Stability and Solubility
While solubility data remain unreported, structural analogs suggest moderate lipophilicity (logP ≈ 3.5) due to the dimethoxyphenethyl and fluorophenyl groups . The compound is stable under inert storage conditions (-20°C, desiccated) but may degrade in acidic/basic environments via hydrolysis of the oxalamide bridge .
Spectroscopic Characterization
-
MS (ESI+): m/z 525.2 [M+H]⁺.
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–6.75 (aromatic protons), 4.20 (piperazine CH₂), 3.85 (OCH₃), 3.30 (furan CH₂).
The 2-fluorophenylpiperazine moiety suggests affinity for 5-HT₁A and D₂ receptors, analogous to antipsychotic agents like aripiprazole . In silico docking studies predict binding energies of -9.2 kcal/mol for 5-HT₁A, comparable to reference ligands.
Anticancer Activity
Preliminary screens against MCF-7 breast cancer cells show IC₅₀ = 12.3 μM, potentially via topoisomerase II inhibition. The furan group may intercalate DNA, while the dimethoxyphenethyl moiety enhances membrane permeability.
Biochemical Research
As a reference standard, this compound aids in:
-
Receptor Binding Assays: Quantifying serotonin/dopamine receptor densities.
-
Metabolic Stability Studies: CYP450 isoform profiling using liver microsomes .
Comparative Analysis with Related Oxalamide Derivatives
Structural Analogues
-
Compound 3c (PubChem CID 44024892): Replacing the furan with an indole ring reduces ENT2 inhibition efficacy by 40% .
-
N1-(3,4-Dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide (CAS 898432-24-1): A methylpiperazine variant with improved solubility (logP = 2.8) but lower 5-HT₁A affinity (Ki = 58 nM vs. 22 nM) .
Table 3: Biological Activity Comparison
| Compound | 5-HT₁A Ki (nM) | Anticancer IC₅₀ (μM) |
|---|---|---|
| Target Compound | 22 | 12.3 |
| CAS 898432-24-1 | 58 | 28.9 |
| FPMINT (ENT inhibitor) | N/A | N/A |
Future Directions and Research Opportunities
Optimization Strategies
-
Bioisosteric Replacement: Substituting the furan with thiophene may enhance metabolic stability .
-
Prodrug Development: Esterifying the oxalamide bridge could improve oral bioavailability.
Target Validation
-
CRISPR-Cas9 Screens: Identify genetic vulnerabilities linked to the compound’s mechanism.
-
In Vivo Neuropharmacology: Assess behavioral effects in rodent models of depression/anxiety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume